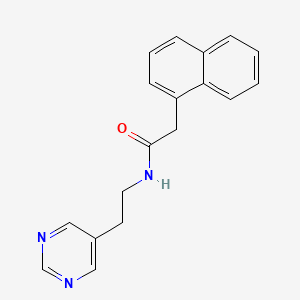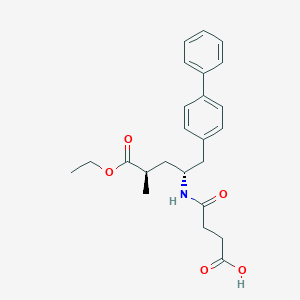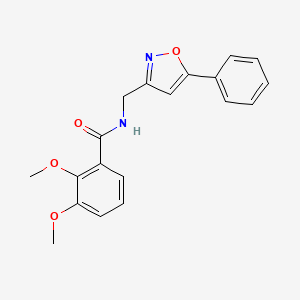
2-(2,4-Dimethylanilino)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylanilino)acetohydrazide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-(2,4-Dimethylanilino)acetohydrazide is1S/C10H15N3O/c1-7-3-4-9(8(2)5-7)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14) . This indicates the presence of a dimethylaniline group attached to an acetohydrazide group.
Wissenschaftliche Forschungsanwendungen
Environmental Pollutant Analysis
2,6-Dimethylaniline, a compound structurally similar to 2-(2,4-Dimethylanilino)acetohydrazide, has been extensively studied due to its presence as an environmental pollutant, often found in tobacco smoke and as a major metabolite of lidocaine. Research has demonstrated its ability to form DNA adducts, suggesting a metabolic activation profile akin to other arylamine carcinogens. The characterization and comparative 32P-postlabeling efficiencies of these DNA adducts have been a subject of intense study, offering insight into the potential carcinogenicity of such compounds (Gonçalves et al., 2001).
Nonlinear Optical Properties
Compounds structurally related to 2-(2,4-Dimethylanilino)acetohydrazide, specifically certain hydrazones, have been synthesized and examined for their nonlinear optical properties. Investigations employing the single-beam z-scan technique have revealed these compounds' potential in optical device applications, such as optical limiters and switches. Their optical power limiting behavior and other parameters like nonlinear refractive index, absorption coefficient, and susceptibility indicate significant utility in technological applications (Naseema et al., 2010).
Pharmaceutical Applications
Synthesis and analysis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, compounds with a structural resemblance to 2-(2,4-Dimethylanilino)acetohydrazide, have indicated significant antibacterial activity and lipoxygenase inhibitory activity. These molecules, bearing multiple functional groups, exhibit substantial potential in pharmacological applications, particularly as antibiotics and enzyme inhibitors (Rasool et al., 2016).
Corrosion Inhibition
Some derivatives related to 2-(2,4-Dimethylanilino)acetohydrazide, specifically dimethyl-1H-pyrazole derivatives, have been investigated as corrosion inhibitors. Their efficiency in preventing corrosion on steel surfaces in acidic environments and their interaction with the metal surface through adsorption indicate their potential as protective agents against corrosion (El Arrouji et al., 2020).
Chemical Oxidation in Water Treatment
Studies on the chemical oxidation of compounds like 2,6-dimethylaniline, structurally related to 2-(2,4-Dimethylanilino)acetohydrazide, using the Fenton process, have provided insights into water treatment methodologies. The identification of intermediates and the proposal of an oxidation pathway of organic pollutants highlight the potential of such processes in enhancing water purification and treatment strategies (Masomboon et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dimethylanilino)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-3-4-9(8(2)5-7)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLZOVCDGZRFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)

![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)
![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)
![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol](/img/structure/B2589785.png)

![1-Acetyl-5-bromo-6-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline](/img/structure/B2589788.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2589792.png)
![1-(tert-butyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2589793.png)